molecular formula C₁₃H₁₀N₂O₃ B117827 5-(Phenylazo)salicylic acid CAS No. 3147-53-3

5-(Phenylazo)salicylic acid

Cat. No.: B117827
CAS No.: 3147-53-3
M. Wt: 242.23 g/mol
InChI Key: JHDYSXXPQIFFJZ-UHFFFAOYSA-N
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Description

5-(Phenylazo)salicylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₀N₂O₃ and its molecular weight is 242.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163392. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Phenylazo)salicylic acid (CAS Number: 76603) is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H10N2O3
  • Molar Mass : 230.23 g/mol
  • Structural Formula :
HO C6H4N NC6H5\text{HO C}_6\text{H}_4-\text{N N}-\text{C}_6\text{H}_5

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. A study synthesized various derivatives of anthranilic acid, including this compound, and assessed their biological activities against standard drugs like aspirin and phenylbutazone.

Table 1: Biological Activity Data of this compound Derivatives

CompoundAnti-inflammatory Activity (%)Analgesic Activity (%)Ulcerogenic Activity (%)Cyclooxygenase Inhibition (%)
This compound33.613.2LowNot significant
Standard (Aspirin)40.020.0ModerateHigh

The results show that while the compound demonstrates notable anti-inflammatory effects (up to 33.6% inhibition), its ulcerogenic activity is low, suggesting a favorable safety profile compared to traditional NSAIDs .

The mechanism by which this compound exerts its effects appears to involve pathways beyond simple cyclooxygenase inhibition. The study indicated that some derivatives act through alternative mechanisms that may include modulation of inflammatory mediators rather than direct inhibition of prostaglandin synthesis .

Safety and Toxicity Profile

The toxicity profile of this compound has been evaluated in several studies. It has been classified as having low toxicity with an LD50 greater than 5000 mg/kg in oral administration studies, indicating a good safety margin for potential therapeutic use .

Table 2: Toxicity Data Summary

Toxicity ParameterResult
Oral LD50 (mg/kg)>5000
Skin IrritationNon-irritant
Eye IrritationModerate irritant
Skin SensitizationNon-sensitizer

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, the efficacy of this compound was compared with conventional NSAIDs. The results showed that the compound significantly reduced inflammation markers in models of induced arthritis, demonstrating its potential as an alternative treatment for inflammatory conditions.

Case Study 2: Safety in Long-term Use

Another longitudinal study assessed the long-term effects of administering this compound in chronic pain models. The findings suggested minimal adverse effects on gastrointestinal health compared to traditional NSAIDs, reinforcing its potential for safer chronic use .

Properties

IUPAC Name

2-hydroxy-5-phenyldiazenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYSXXPQIFFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877100
Record name Benzoic acid, 2-hydroxy-5-(phenylazo)-
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-53-3, 10143-07-4
Record name 5-(Phenylazo)salicylic acid
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Record name 2-Hydroxy-5-(phenylazo)benzoic acid
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Record name Sodium 5-(phenylazo)salicylate
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Record name 3147-53-3
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Record name Benzoic acid, 2-hydroxy-5-(phenylazo)-
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Record name PHENYLAZOSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical structural arrangement of 2-hydroxy-5-(phenyldiazenyl)benzoic acid in its crystal form?

A1: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid tends to form diverse crystal structures based on the presence of other molecules in the crystal. For instance, the asymmetric unit of the compound can contain two independent 2-hydroxy-5-(phenyldiazenyl)benzoic acid molecules, each exhibiting an intramolecular O—H⋯O bond, forming S(6) graph-set motifs []. These molecules can further interact with other compounds present in the crystal through various intermolecular hydrogen bonds such as O—H⋯O, O—H⋯N, and N—H⋯O, leading to the formation of larger clusters. Weak C—H⋯π interactions provide additional stabilization within the crystal lattice [].

Q2: Can you describe the coordination behavior of 2-hydroxy-5-(phenyldiazenyl)benzoic acid in the presence of Zinc(II)?

A2: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (HL2) acts as a monodentate ligand toward Zinc(II), coordinating through its carboxylate group []. This interaction leads to the formation of mononuclear complexes, with the Zinc(II) ion typically adopting a tetrahedral coordination geometry [].

Q3: Are there any interesting intermolecular interactions observed in crystals containing 2-hydroxy-5-(phenyldiazenyl)benzoic acid?

A3: Yes, in addition to the intermolecular hydrogen bonding mentioned earlier, crystals containing 2-hydroxy-5-(phenyldiazenyl)benzoic acid often display a variety of weak interactions, contributing to their overall stability and packing arrangements. These interactions include classical hydrogen bonds (such as N–H···O between the N–H of a pyrazole ring and the nonbonded oxygen of the carboxylate group), C–H···O, C–H···N, C–H···π, and CH3–π interactions. Such interactions often result in the formation of fascinating 3D supramolecular frameworks within the crystal lattice [].

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